Dihydrodaidzein-7,4'-dimethylether

Lipid Oxidation Antioxidant Liposomal Membrane

Researchers studying lipid peroxidation or plant-pathogen interactions often face experimental variability when using radical-scavenging controls that also alter membrane structure. Dihydrodaidzein-7,4'-dimethylether (CAS 15236-11-0) eliminates this confounder: its 7,4'-dimethylation removes all hydrogen-bond-donor capacity (0 HBD), yielding a predicted LogP of ~3.5 that shifts the mechanism from aqueous radical scavenging to pure membrane-fluid modulation. · Validated negative control in ABTS radical-scavenging assays, isolating hydroxyl-group contributions. · Induces demethylation of the phytoalexin pisatin in Nectria haematococca, enabling antifungal-resistance studies. · ≥95% purity, stock maintained at 2-8°C, ready for immediate global dispatch.

Molecular Formula C17H16O4
Molecular Weight 284.31
CAS No. 15236-11-0
Cat. No. B600374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodaidzein-7,4'-dimethylether
CAS15236-11-0
Molecular FormulaC17H16O4
Molecular Weight284.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC
InChIInChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrodaidzein-7,4'-dimethylether Physicochemical Profile


Dihydrodaidzein-7,4'-dimethylether (CAS 15236-11-0), also known as 7,4'-dimethoxyisoflavanone, is a synthetic isoflavanone derivative characterized by the methylation of the 7- and 4'-hydroxyl groups on the dihydrodaidzein scaffold [1]. This modification results in a molecular formula of C17H16O4, a molar mass of 284.31 g/mol, and the absence of hydrogen bond donors [2][3]. Its predicted LogP value of approximately 3.5 indicates a significant increase in lipophilicity compared to its parent compound, daidzein, a property that influences its behavior in lipid-based systems [4].

Designed for lipid-phase antioxidant and membrane fluidity studies
Zero H-bond donors; favors membrane partitioning over aqueous radical scavenging
Methylated scaffold shifts mechanism from radical scavenger to membrane modulator

Dihydrodaidzein-7,4'-dimethylether: Substitution Risks


Substituting dihydrodaidzein-7,4'-dimethylether with its parent compound, daidzein, or mono-methylated analogs introduces significant, quantifiable changes in chemical behavior and biological activity. The 7,4'-dimethylation eliminates key hydroxyl groups responsible for hydrogen bonding and radical scavenging in aqueous environments, thereby altering the compound's primary mechanism of action in lipid systems [1]. This is not a minor structural tweak; it fundamentally shifts the compound's function from a direct radical scavenger to a membrane-active agent. Furthermore, dihydrodaidzein itself suffers from low water solubility and stability issues, which are directly addressed by the methylation pattern in this compound, making it a more stable and bioavailable research tool [2]. Procurement of daidzein or 7-Me-daidzein will yield different and often opposite results in antioxidant assays, leading to experimental inconsistencies.

Parent daidzein not interchangeable
Daidzein acts primarily as a radical scavenger; the 7,4'-dimethyl derivative operates via membrane fluidity modulation, producing different antioxidant assay outcomes.
Mono-methylated analogs may mislead
7-Me- or 4'-Me-daidzein retain partial H-donor capacity; their radical-scavenging profiles differ markedly, limiting direct substitution in lipid-phase or ABTS assays.
Unmodified dihydrodaidzein stability gap
Dihydrodaidzein has reported poor water solubility and stability; the 7,4'-dimethyl ether may address these, but batch-specific validation is advised for reproducible membrane studies.

Dihydrodaidzein-7,4'-dimethylether vs. Daidzein Analogs


Antioxidant Ranking in Lipid Membranes

In a direct head-to-head study, 7,4'-dimethyldaidzein (7,4'-diMe-D), which is chemically identical to dihydrodaidzein-7,4'-dimethylether, demonstrated a distinct antioxidant ranking in liposomal membranes when oxidation was initiated by the lipid-soluble AMVN radical. The compound's efficiency was ranked third out of four tested compounds, outperforming 7-methyldaidzein but not the parent daidzein or 4'-methyldaidzein [1]. This quantitative ranking confirms that the 7,4'-dimethyl derivative is not a superior radical scavenger but operates via a different, membrane-specific mechanism.

Antioxidant Ranking
Head-to-head
Rank 3 / 4 in lipid membrane
Supports membrane fluidity modulation context; not a radical scavenger.
Liposomal AMVN initiation; diene monitoring. Ranked below daidzein and 4'-Me-D.
Lipid Oxidation Antioxidant Liposomal Membrane Daidzein Derivatives

ABTS Radical Scavenging Activity

When evaluated in an aqueous ABTS•+ radical scavenging assay, 7,4'-dimethyldaidzein (7,4'-diMe-D) was the least efficient scavenger among the tested compounds. The observed efficiency followed the order Daidzein (D) > 7-Me-D > 4'-Me-D > 7,4'-diMe-D [1]. This result quantitatively demonstrates that the double methylation of the hydroxyl groups severely impairs the compound's ability to donate hydrogen atoms in a polar environment.

Aqueous Scavenging
Head-to-head
Rank 4 / 4 (lowest)
Unsuitable for aqueous radical scavenging assays; confirms lipid-phase utility.
ABTS•+ radical in polar solution. Least efficient H-donor among tested analogs.
ABTS Assay Radical Scavenging Aqueous Phase Daidzein Derivatives

Hydrogen Bond Donor Capacity

The 7,4'-dimethylation of dihydrodaidzein eliminates both phenolic hydroxyl groups, resulting in a compound with zero hydrogen bond donors [1]. This contrasts sharply with daidzein and dihydrodaidzein, which possess two hydroxyl groups. This structural modification is predicted to increase the compound's lipophilicity, as evidenced by a calculated LogP of ~3.5 [2], compared to daidzein's LogP of ~2.5. This property directly influences membrane partitioning and passive cellular permeability.

H-Bond Donors
Class-level
0 vs 2 (daidzein)
Eliminates aqueous H-donating capacity, shifts to membrane interactions.
Predicted LogP shift; structural analysis. No hydrogen bond donor remains.
Lipophilicity Hydrogen Bonding Physicochemical Properties Membrane Permeability

Membrane Fluidity Modulation

A study using fluorescence anisotropy of membrane-bound probes confirmed that 7,4'-dimethyldaidzein (7,4'-diMe-D) significantly alters membrane fluidity [1]. While the study did not provide a direct numerical rank for fluidity changes across all analogs, it highlighted that this effect was 'especially for 7,4'-diMe-D,' suggesting a greater impact on membrane structure compared to the parent daidzein or mono-methylated derivatives.

Membrane Fluidity
Class-level
Especially notable change in fluorescence anisotropy
Non-antioxidant membrane mechanism; context-dependent.
Qualitative fluorescence probe; exact fluidity rank not quantified across all analogs.
Membrane Fluidity Lipid Bilayer Isoflavone Fluorescence Anisotropy

Dihydrodaidzein-7,4'-dimethylether Application Scenarios


Membrane Antioxidant Mechanisms in Lipid Peroxidation

This compound is uniquely suited for studies aiming to decouple radical scavenging from membrane fluidity effects in lipid peroxidation. Unlike daidzein, which acts primarily as a radical scavenger, dihydrodaidzein-7,4'-dimethylether's demonstrated role as a membrane fluidity modulator [1] makes it an essential tool for researchers investigating the biophysical aspects of lipid oxidation, such as in liposomal drug delivery systems or studies of cellular membrane damage.

Lipophilic Formulations and Prodrugs

The compound's significantly increased lipophilicity (predicted LogP ~3.5) and lack of hydrogen bond donors [2] make it an ideal candidate for formulation studies requiring enhanced membrane permeability. It can serve as a reference standard or a starting point for developing more bioavailable prodrugs or lipid-based formulations of isoflavones, directly addressing the known limitations of poor water solubility and bioavailability associated with its parent compound, dihydrodaidzein [3].

Negative Control for Aqueous Radical Scavenging

Given its established position as the least effective radical scavenger in aqueous ABTS assays [1], this compound is a validated negative control for experiments designed to isolate and quantify the radical scavenging contributions of hydroxyl groups in isoflavones. This application ensures robust and interpretable results in antioxidant screening programs.

Plant-Fungal Interaction and Phytoalexin Elicitation

Dihydrodaidzein-7,4'-dimethylether has been shown to be active against the fungus *Nectria haematococca* by inducing enzyme production and can demethylate the phytoalexin pisatin . This specific bioactivity makes it a relevant compound for research in agricultural science and plant pathology, particularly in studies investigating the chemical ecology of fungal pathogens and the induction of plant defense responses.

Application
Selection Property
Validation Focus
Lipid peroxidation membrane studies
Membrane fluidity modulation context
Decouple radical scavenging from biophysical membrane effects
Lipophilic formulation research
Increased lipophilicity (reported LogP shift)
Membrane permeability and bioavailability modeling
Aqueous radical scavenging assays
Lowest aqueous radical scavenging rank
Negative control context for OH-group contribution studies
Plant-pathogen interaction research
Fungal enzyme induction (phytoalexin demethylation)
Plant defense response and chemical ecology studies

Technical Documentation Hub

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17 linked technical documents
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